5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic organic molecule It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Derivative: The final step involves the condensation of the triazole derivative with the 3-methylthiophene-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The difluoromethyl group can undergo reduction under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the thiol group.
Reduced Derivatives: From reduction of the difluoromethyl group.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its triazole ring is known for its presence in various pharmacologically active compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the difluoromethyl group often enhances the biological activity of compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The difluoromethyl group might enhance its binding affinity to biological targets, while the thiol group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thiol: Lacks the difluoromethyl and thiophene groups.
5-(Methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophene derivative.
Uniqueness
The presence of both the difluoromethyl group and the thiophene derivative in 5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially leading to novel applications that similar compounds cannot achieve.
Properties
Molecular Formula |
C9H8F2N4S2 |
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Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H8F2N4S2/c1-5-2-3-17-6(5)4-12-15-8(7(10)11)13-14-9(15)16/h2-4,7H,1H3,(H,14,16)/b12-4+ |
InChI Key |
JGKSXSGRPSWKBC-UUILKARUSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
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